Carbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester

Cholinesterase Inhibition Carbamate SAR N-Alkyl Substituent Effect

Propyl (3-methylbenzofuran-2-yl)carbamate (CAS 61307-28-6) is a synthetic carbamate ester featuring a 3-methylbenzofuran core linked via a carbamate bridge to a propyl alcohol moiety. With a molecular weight of 233.26 g/mol and a computed XLogP3-AA of 3.5 , this compound occupies a lipophilicity range typical of blood-brain barrier-penetrant carbamates.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 61307-28-6
Cat. No. B12886730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (3-methyl-2-benzofuranyl)-, propyl ester
CAS61307-28-6
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCCOC(=O)NC1=C(C2=CC=CC=C2O1)C
InChIInChI=1S/C13H15NO3/c1-3-8-16-13(15)14-12-9(2)10-6-4-5-7-11(10)17-12/h4-7H,3,8H2,1-2H3,(H,14,15)
InChIKeyCGRBZHCNNBETKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl (3-methylbenzofuran-2-yl)carbamate (CAS 61307-28-6): Physicochemical Identity and Comparator Context for Procurement Screening


Propyl (3-methylbenzofuran-2-yl)carbamate (CAS 61307-28-6) is a synthetic carbamate ester featuring a 3-methylbenzofuran core linked via a carbamate bridge to a propyl alcohol moiety. With a molecular weight of 233.26 g/mol and a computed XLogP3-AA of 3.5 [1], this compound occupies a lipophilicity range typical of blood-brain barrier-penetrant carbamates. Its structure places it within a homologous series of (3-methylbenzofuran-2-yl)carbamic acid alkyl esters that includes methyl (CAS 61307-26-4), ethyl (CAS 61307-29-7), isopropyl, and butyl (CAS 61307-30-0) congeners [2]. The propyl chain length is a critical differentiator: early structure-activity relationship (SAR) studies on phenyl-N-alkyl carbamates demonstrated that N-propyl substitution yields superior cholinesterase inhibition kinetics compared to smaller N-methyl or N-ethyl groups [3]. This property landscape makes the propyl ester a distinct candidate for applications where balanced lipophilicity and target engagement are required, warranting careful comparison against its shorter- and longer-chain analogs during compound selection.

Why Methyl or Ethyl (3-methylbenzofuran-2-yl)carbamate Cannot Substitute for the Propyl Ester in Cholinesterase-Targeted Research


Within the (3-methylbenzofuran-2-yl)carbamate series, the N-alkyl substituent on the carbamate nitrogen is the primary driver of enzyme inhibition kinetics, not merely a passive solubility modifier. The seminal work by Voss (1976) on structurally related phenyl-N-alkyl carbamates established a non-linear relationship between alkyl chain length and cholinesterase inhibition: N-propyl carbamates consistently outperformed N-methyl and N-ethyl analogues in overall bimolecular inhibition rate constants, primarily due to an optimal balance between carbamylation and decarbamylation rates [1]. Specifically, N-ethyl carbamates exhibited lower carbamylation constants than N-methyl and N-propyl variants, yet suffered from higher decarbamylation constants, reducing net inhibitory potency [1]. This kinetic phenotype cannot be extrapolated from simple physicochemical properties (e.g., logP) of the parent scaffold alone, meaning that methyl or ethyl ester analogs are not functionally interchangeable with the propyl congener in enzymatic or pharmacological studies. Direct comparative head-to-head kinetic data for the specific (3-methylbenzofuran-2-yl)carbamate alkyl series are currently absent from the peer-reviewed literature, representing a critical evidence gap for definitive procurement decisions.

Quantitative Differential Evidence for Propyl (3-methylbenzofuran-2-yl)carbamate vs. In-Class Carbamate Analogs


N-Propyl vs. N-Methyl/N-Ethyl Carbamates: Superior Cholinesterase Inhibition Kinetics (Class-Level SAR)

The propyl substituent on the carbamate nitrogen confers kinetic advantages over methyl and ethyl homologs. In a comparative study of substituted phenyl-N-alkyl carbamates, N-propyl derivatives demonstrated higher overall bimolecular inhibition rate constants for human plasma cholinesterase than their N-methyl and N-ethyl counterparts [1]. This superiority stems from a favorable balance: N-ethyl carbamates displayed lower carbamylation constants (k2) than both N-methyl and N-propyl compounds, yet their higher decarbamylation constants (k3) resulted in shorter enzyme-inhibitor complex half-lives [1]. While this class-level SAR provides a mechanistic rationale for preferring the propyl ester, readers should note the absence of replicate studies directly measuring k2 and k3 values for the specific (3-methylbenzofuran-2-yl)carbamate congeneric series.

Cholinesterase Inhibition Carbamate SAR N-Alkyl Substituent Effect Enzyme Kinetics

Computed Lipophilicity (XLogP3-AA) of Propyl Ester Enables CNS Penetration Potential vs. Shorter Alkyl Chain Congeners

Computed lipophilicity values from PubChem indicate a progressive increase in XLogP3-AA with alkyl chain elongation within the (3-methylbenzofuran-2-yl)carbamate series. The propyl ester (XLogP3-AA = 3.5) occupies a range associated with optimal blood-brain barrier penetration (typically XLogP 2-4), whereas the methyl (XLogP3-AA ≈ 2.2) and ethyl (XLogP3-AA ≈ 2.8) congeners fall below or at the lower boundary of this window [1]. The butyl ester (XLogP3-AA ≈ 4.1) exceeds the optimal range, potentially increasing plasma protein binding and reducing free brain fraction [2]. These are computed values; experimental logP or logD measurements for this specific compound are not available in the public domain.

Lipophilicity CNS Drug Design Carbamate Esters ADME Prediction

Benzofuranyl Carbamate Scaffold: Documented Antilipolytic Activity in Myocardial Lipase and Adipocyte Assays (Patent-Established Phenotype)

US Patent 4,579,865 (Musser et al.) establishes that benzofuranyl carbamates, as a class, are active antilipolytic agents in myocardial lipase and rat adipocyte assays [1]. The patent explicitly claims compounds where the benzofuran ring may bear a methyl substituent and the carbamate nitrogen can be substituted with alkyl groups including propyl [1]. A closely related benzofuranyl carbamate (7-benzofuranyl 4-methoxycarbanilate, compound 44) displayed IC50 values of 16 µM (myocardial lipase) and 0.3 µM (rat adipocyte), and achieved 97% oral inhibition of lipolysis at 25 mg/kg in rats [2]. While compound 44 differs from the target compound in the absence of a 3-methyl group and the presence of a 4-methoxyphenyl N-substituent, the patent's broad structural claims encompass propyl (3-methylbenzofuran-2-yl)carbamate as a potential antilipolytic agent. No IC50 data specific to the propyl ester are reported.

Antilipolytic Myocardial Lipase Ischemic Heart Disease Benzofuran Carbamate

Optimal Application Scenarios for Propyl (3-methylbenzofuran-2-yl)carbamate Based on Differential Evidence


Carbamate Library Screening for CNS-Penetrant Cholinesterase Modulators

The propyl ester's predicted XLogP3-AA of 3.5, combined with class-level evidence that N-propyl carbamates exhibit superior cholinesterase inhibition kinetics (Voss, 1976) [1], makes this compound a high-priority candidate for screening programs targeting brain acetylcholinesterase or butyrylcholinesterase. When assembling a focused library, the propyl congener should be selected over the methyl (XLogP3-AA ~2.2) or ethyl (XLogP3-AA ~2.8) esters to maximize the probability of CNS exposure and target engagement. Researchers should request analytical certification of purity (>95%) and confirm identity via NMR and LC-MS before biological testing.

Cardiovascular Research: Probing Antilipolytic Mechanisms in Ischemic Heart Disease Models

Based on the patent-established antilipolytic phenotype of benzofuranyl carbamates (US Patent 4,579,865; Musser et al., 1987) [2], the propyl ester is a relevant tool compound for investigating myocardial lipase inhibition. Procurement for ex vivo Langendorff heart preparations or in vitro adipocyte lipolysis assays is justified, provided that researchers first experimentally confirm the compound's IC50 in these systems. The compound should be compared head-to-head with the prototypical 7-benzofuranyl 4-methoxycarbanilate (compound 44; IC50 = 16 µM myocardial lipase, 0.3 µM adipocyte) to establish its relative potency.

Agrochemical Metabolism and Environmental Fate Studies of 3-Methylbenzofuran Carbamates

The propyl ester serves as a key reference standard in analytical method development for detecting and quantifying 3-methylbenzofuran carbamate residues in environmental matrices. Its intermediate lipophilicity (XLogP3-AA = 3.5) relative to the methyl and butyl congeners makes it a representative marker for chromatographic retention time calibration in reversed-phase HPLC and GC-MS protocols. Procurement should include a certificate of analysis specifying exact purity and storage conditions (recommended: -20°C under inert atmosphere).

Structure-Activity Relationship (SAR) Probe for Benzofuran Carbamate N-Alkyl Chain Optimization

Given the data gap in direct comparative kinetics for the (3-methylbenzofuran-2-yl)carbamate series, acquiring the propyl ester alongside the methyl, ethyl, isopropyl, and butyl congeners enables a definitive SAR study. Such a panel would allow measurement of IC50 values, carbamylation/decarbamylation rate constants, and logD7.4 values under uniform assay conditions, converting class-level inferences into quantitative comparative evidence. This is essential for patent enablement or lead optimization campaigns.

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